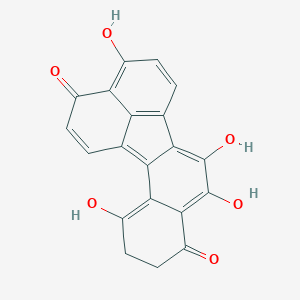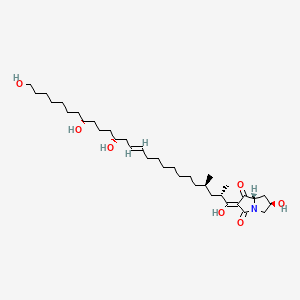
19-O-Acetylchaetoglobosin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid that is the acetyl derivative of chaetoglobosin A. It has been isolated from fungi such as Chaetomium globosum and Chaetomium brasiliense . This compound is known for its ability to inhibit actin polymerization and exhibits cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of chaetoglobosins, including 19-O-Acetylchaetoglobosin A, involves the polyketide synthase gene, pks-1, in Chaetomium globosum The gene plays a critical role in the production of chaetoglobosin A, which is then acetylated to form this compound
Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Chaetomium globosum under controlled conditions. The fungus is grown in a nutrient-rich medium, and the compound is extracted and purified from the culture .
Chemical Reactions Analysis
Types of Reactions: 19-O-Acetylchaetoglobosin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
19-O-Acetylchaetoglobosin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of cytochalasan alkaloids.
Biology: The compound is used to investigate the role of actin polymerization in cellular processes.
Medicine: Due to its cytotoxic properties, this compound is studied for its potential use in cancer therapy.
Mechanism of Action
19-O-Acetylchaetoglobosin A exerts its effects primarily by inhibiting actin polymerization . This inhibition disrupts the cytoskeleton of cells, leading to cell cycle arrest and apoptosis. The compound targets actin filaments and interferes with their polymerization, which is crucial for various cellular processes such as cell division and motility .
Comparison with Similar Compounds
Chaetoglobosin A: The parent compound from which 19-O-Acetylchaetoglobosin A is derived.
19-Acetylchaetoglobosin B: Another acetylated derivative of chaetoglobosin A.
19-Acetylchaetoglobosin D: A structurally similar compound with different biological activities.
Uniqueness: this compound is unique due to its specific acetylation at the 19-O position, which enhances its cytotoxic and actin polymerization inhibitory activities compared to its parent compound . This specific modification allows for targeted studies on the role of acetylation in the biological activity of cytochalasan alkaloids.
Properties
Molecular Formula |
C34H38N2O6 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
[(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate |
InChI |
InChI=1S/C34H38N2O6/c1-18-9-8-11-24-31-33(5,42-31)20(3)29-26(16-22-17-35-25-12-7-6-10-23(22)25)36-32(40)34(24,29)28(39)14-13-27(38)30(19(2)15-18)41-21(4)37/h6-8,10-15,17-18,20,24,26,29-31,35H,9,16H2,1-5H3,(H,36,40)/b11-8+,14-13+,19-15+/t18-,20-,24-,26-,29-,30+,31-,33+,34+/m0/s1 |
InChI Key |
AZLAYOMQTNEYFJ-YZYWEBORSA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)OC(=O)C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)OC(=O)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)


![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)







